molecular formula C6H10ClN5O B13902679 Atrazin-desethyl-2-hydroxy

Atrazin-desethyl-2-hydroxy

Cat. No.: B13902679
M. Wt: 203.63 g/mol
InChI Key: MRKRYJVAVDUVLK-UHFFFAOYSA-N
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Description

It belongs to the class of diamino-1,3,5-triazines and is characterized by the substitution of a hydroxy group at position 2 of the triazine ring . This compound is of significant interest due to its role in the degradation of atrazine, a widely used herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Atrazin-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using advanced oxidation processes (AOPs). These processes involve the use of different energies such as ultraviolet (UV) light, microwaves (MW), and combined microwave-ultraviolet (MW-UV) radiation. The degradation rates vary with the energy source, with MW-UV showing the highest efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the controlled degradation of atrazine in the presence of specific catalysts and under optimized conditions. The process can be enhanced by adjusting the pH of the solution, which has been shown to improve the degradation rate .

Chemical Reactions Analysis

Types of Reactions

Atrazin-desethyl-2-hydroxy undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and catalysts like cobalt oxide. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield .

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated and dealkylated derivatives. These products are often less toxic than the parent compound and are of interest in environmental studies .

Scientific Research Applications

Atrazin-desethyl-2-hydroxy has several scientific research applications, including:

Mechanism of Action

The mechanism of action of atrazin-desethyl-2-hydroxy involves its interaction with various molecular targets and pathways. The compound acts as a Bronsted base, accepting protons from donor molecules. It also participates in redox reactions, leading to the formation of reactive oxygen species (ROS) that can further degrade the compound . The primary molecular targets include enzymes involved in the detoxification of xenobiotics and cellular components susceptible to oxidative stress .

Comparison with Similar Compounds

Atrazin-desethyl-2-hydroxy is unique among triazine derivatives due to its specific substitution pattern and its role as a metabolite of atrazine. Similar compounds include:

These compounds share similar chemical structures but differ in their specific functional groups and degradation pathways, highlighting the unique properties of this compound.

Properties

Molecular Formula

C6H10ClN5O

Molecular Weight

203.63 g/mol

IUPAC Name

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]hydroxylamine

InChI

InChI=1S/C6H10ClN5O/c1-3(2)8-5-9-4(7)10-6(11-5)12-13/h3,13H,1-2H3,(H2,8,9,10,11,12)

InChI Key

MRKRYJVAVDUVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NO

Origin of Product

United States

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